4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the morpholinyl and thiomorpholinyl groups. Common reagents used in these reactions include various halogenating agents, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can enhance the efficiency and selectivity of industrial reactions.
Mechanism of Action
The mechanism of action of 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but initial studies suggest it may influence signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-methanone
- [4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-ethanone
Uniqueness
Compared to similar compounds, 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine stands out due to the presence of the thiomorpholinyl group. This additional functional group may confer unique chemical and biological properties, such as enhanced binding affinity to certain targets or increased stability under specific conditions.
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-11-16-17-13-2-3-14(18-21(11)13)20-4-7-23-12(10-20)15(22)19-5-8-24-9-6-19/h2-3,12H,4-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOQRVIMJQFZNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCOC(C3)C(=O)N4CCSCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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